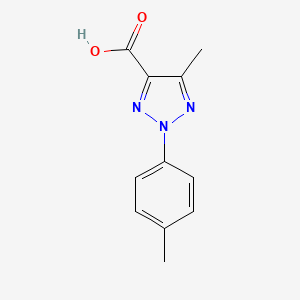
5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 5-position and a 4-methylphenyl group at the 2-position of the triazole ring, along with a carboxylic acid group at the 4-position.
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of bionet2_001002, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic agents .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have demonstrated inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives, which share a similar structure with bionet2_001002, have been found to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, certain indole derivatives have demonstrated significant anticancer activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as an appropriate hydrazine derivative and a methyl ketone, undergo a condensation reaction to form an intermediate hydrazone.
Cyclization: The intermediate hydrazone is then subjected to cyclization under acidic conditions to form the triazole ring.
Functional Group Modification: The carboxylic acid group is introduced through oxidation or other functional group modification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the triazole ring or the carboxylic acid group.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups at the triazole ring.
科学的研究の応用
Chemistry: In chemistry, 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely used in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.
Medicine: In medicine, triazoles are known for their antifungal properties. Derivatives of this compound may be explored for their therapeutic potential in treating fungal infections.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
類似化合物との比較
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the 4-methylphenyl group.
2-(4-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-3-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness: 5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity
特性
IUPAC Name |
5-methyl-2-(4-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-12-8(2)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMBAPUMONJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
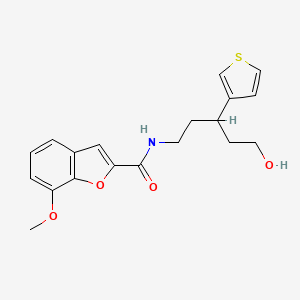
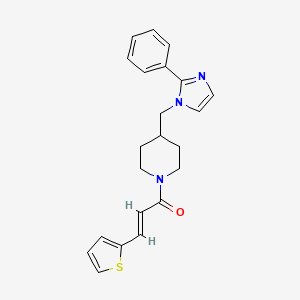
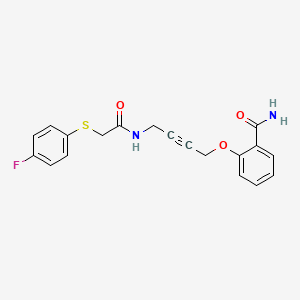
![N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide](/img/structure/B2806341.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2806342.png)
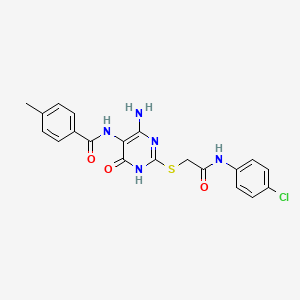
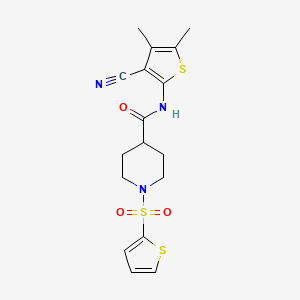
![4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide](/img/structure/B2806348.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/new.no-structure.jpg)
![3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2806352.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2806357.png)
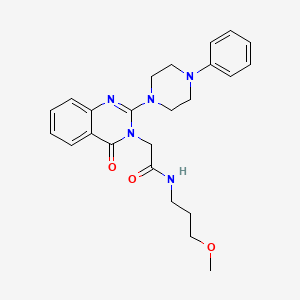
![5-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2806359.png)
